molecular formula C19H13N3O3S B2870859 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide CAS No. 872630-22-3

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B2870859
CAS RN: 872630-22-3
M. Wt: 363.39
InChI Key: KGJSZRATFREFIH-UHFFFAOYSA-N
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Description

“N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide” is a compound that falls under the category of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their wide range of biological properties and applications in different fields .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is often based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . More research is needed to understand the specific synthesis process of “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide”.


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiazoles depend on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Scientific Research Applications

Antitubercular Agents

The imidazo[2,1-b]thiazole moiety has shown promise as an antitubercular agent . Studies could investigate the compound’s effectiveness against Mycobacterium tuberculosis, particularly drug-resistant strains, and its mechanism of action within the bacterial cells.

Cancer Therapeutics

Compounds with imidazole and thiazole rings have been evaluated for their anticancer properties. This compound could be assessed for its cytotoxic effects on various cancer cell lines, including leukemia and prostate cancer . Research may include in vitro and in vivo studies to determine its potential as a chemotherapeutic agent.

Future Directions

The future directions for research on “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide” could include further exploration of its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as potential applications in various fields .

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-18(13-3-6-16-17(9-13)25-11-24-16)20-14-4-1-12(2-5-14)15-10-22-7-8-26-19(22)21-15/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJSZRATFREFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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